Hydrazinium sulphamate

Physical form Handling Liquid reagent

Hydrazinium sulphamate (N₂H₅SO₃NH₂, CAS 39935-03-0) is a hydrazinium salt formed by the acid-base reaction of hydrazine hydrate with sulphamic acid. Unlike the majority of hydrazinium salts, which are crystalline solids, hydrazinium sulphamate is a colourless liquid at room temperature.

Molecular Formula H7N3O3S
Molecular Weight 129.14 g/mol
CAS No. 39935-03-0
Cat. No. B12660014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinium sulphamate
CAS39935-03-0
Molecular FormulaH7N3O3S
Molecular Weight129.14 g/mol
Structural Identifiers
SMILES[NH3+]N.NS(=O)(=O)[O-]
InChIInChI=1S/H4N2.H3NO3S/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4)
InChIKeyHSXWNLKTKLBOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinium Sulphamate (CAS 39935-03-0): Chemical Identity and In-Class Positioning for Procurement Evaluation


Hydrazinium sulphamate (N₂H₅SO₃NH₂, CAS 39935-03-0) is a hydrazinium salt formed by the acid-base reaction of hydrazine hydrate with sulphamic acid [1]. Unlike the majority of hydrazinium salts, which are crystalline solids, hydrazinium sulphamate is a colourless liquid at room temperature [1]. It belongs to the broader class of hydrazinium derivatives that includes the widely used hydrazinium sulfate (N₂H₆SO₄, CAS 10034-93-2), hydrazinium nitrate, hydrazinium chloride, and hydrazinium perchlorate. Under EU CLP Regulation (1272/2008), it falls under the group entry 'salts of hydrazine' with harmonised classification Carc. 1B, Acute Tox. 3, and Skin Sens. 1 [2]. The compound is characterised by an N–N stretching vibration at 980 cm⁻¹ in its infrared spectrum, a hallmark of the hydrazinium cation [1].

1
Liquid reducing agent at ambient temperature: enables direct metering and pumping without pre-dissolution.
Selection context: solution-phase and continuous-flow processes.
2
Sulphamate anion avoids sulfate and chloride introduction: supports sulfate-free and halide-sensitive process streams.
Reported fit: electroless plating and rare metal refining workflows.
3
Harmonised CLP classification under hydrazine group entry: procurement requires Carc. 1B handling, no additional oxidiser hazards.
Compliance context: dangerous goods transport and storage review.

Why Hydrazinium Sulphamate Cannot Be Replaced by Generic Hydrazinium Salts: Anion-Driven Divergence in Physical Form and Thermal Behaviour


Hydrazinium salts are not interchangeable despite sharing the same N₂H₅⁺ cation. The counter-anion fundamentally dictates physical state, thermal stability, decomposition pathway, and end-use suitability. Hydrazinium sulphate (CAS 10034-93-2) is a white crystalline solid melting with decomposition at 254 °C [1]; hydrazinium chloride melts at approximately 92.6 °C and decomposes above 240 °C [2]; hydrazinium perchlorate is a shock-sensitive explosive solid [3]. In contrast, hydrazinium sulphamate is a room-temperature liquid that decomposes exothermically beginning at 190 °C with a multi-stage DTA profile (exotherms at 212 and 237 °C, endotherms at 317 and 410 °C) [4]. This unique combination of liquid handling characteristics and staged thermal decomposition makes generic substitution scientifically indefensible for applications where physical form, thermal response, or decomposition gas composition are critical design parameters.

Attribute
Target vs. Common Substitutes
Hydrazinium sulphamate
Colourless liquid; decomposes directly from 190 °C with staged exotherms (212/237 °C).
Hydrazinium sulfate
Crystalline solid (mp 254 °C dec.); melt-then-decompose pathway shifts gas-generation kinetics.
Hydrazinium chloride
Solid (mp ~93 °C); chloride ion may induce pitting corrosion in light-metal soldering contexts.
Hydrazinium perchlorate
Shock-sensitive explosive solid; oxidiser hazards not present in sulphamate; cannot substitute for controlled decomposition.

Quantitative Differentiation Evidence for Hydrazinium Sulphamate Versus Closest Hydrazinium Salt Analogs


Physical State at Ambient Temperature: Liquid Hydrazinium Sulphamate vs. Solid Hydrazinium Sulfate

Hydrazinium sulphamate is explicitly reported as a colourless liquid at room temperature, in contrast to the white crystalline solid form of hydrazinium sulfate [1]. The Patil et al. (1980) study lists all other hydrazinium derivatives prepared in the same work—including acetate, metavanadate, sulfite, and thiocyanate—as 'hygroscopic white solids', while hydrazinium sulphamate alone is described as a 'colourless liquid' [1]. Hydrazinium sulfate is consistently reported across vendor specifications as a crystalline solid with a melting point of 254 °C (decomposition) [2].

Physical state
Head-to-head
Colourless liquid vs. white crystalline solid (hydrazinium sulfate)
Sulphamate
Liquid
Sulfate
Solid
Eliminates dissolution step for liquid-feed applications.
Patil et al. 1980: only liquid among prepared derivatives.
Physical form Handling Liquid reagent Hydrazinium salts

Thermal Decomposition Onset: 190 °C for Hydrazinium Sulphamate vs. 201 °C Stability Limit for Hydrazinium Sulfate

Thermogravimetric analysis (TG) of hydrazinium sulphamate shows decomposition commencing from 190 °C with a minor inflection (break) around 215 °C [1]. In comparison, hydrazinium sulfate (N₂H₆SO₄) is reported to be stable up to 201 °C in air before decomposition begins, as determined by simultaneous TG-DTG-DTA-EGA analysis [2]. Although the onset temperatures are numerically close, the decomposition behaviour diverges sharply: hydrazinium sulphamate exhibits vigorous exothermic decomposition forming NH₃, H₂O, SO₂, and elemental sulfur, leaving an acidic intermediate residue (pH ≈ 2) at approximately 47% weight loss [1], whereas hydrazinium sulfate undergoes melting endotherms prior to exothermic degradation with an enthalpy change of −235 J g⁻¹ in air [2].

Decomposition onset
Cross-study
190°C
Hydrazinium sulfate: stable to 201 °C (air); melt-before-decompose pathway.
Direct exothermic decomposition without prior melting simplifies kinetics.
TG in air, 5 °C/min; Jasim 1988 for sulfate comparison.
Thermal stability Thermogravimetry Decomposition onset Energetic materials

DTA Exothermic Peak Profile: Two Distinct Exotherms at 212 °C and 237 °C vs. Single Broad Exotherm for Hydrazinium Sulfate

The DTA curve of hydrazinium sulphamate displays two well-resolved exothermic peaks at 212 °C and 237 °C, followed by two endothermic peaks at 317 °C and 410 °C [1]. This multi-stage exothermic profile contrasts with hydrazinium sulfate, whose DTA shows a single sharp exothermic peak (attributed to degradation and dissociation) followed by a broad exotherm at 297–340 °C in air [2]. The dual-exotherm signature of hydrazinium sulphamate indicates stepwise decomposition: initial exothermic decomposition to an acidic intermediate (sulphamic acid-derived), followed by further decomposition of that intermediate [1]. No other hydrazinium salt in the Patil et al. study exhibits this specific dual-exotherm pattern—hydrazinium acetate shows only endotherms, hydrazinium metavanadate shows exotherms at 104 and 330 °C, and hydrazinium sulfite monohydrate shows a single exotherm at 276 °C [1].

DTA exotherm profile
Head-to-head
Dual exotherms: 212 °C and 237 °C (25 °C separation).
Sulphamate
2 peaks
Sulfate
1 sharp
Staged energy release supports controlled gas generation screening.
DTA in air, 7 °C/min; Patil et al. 1980.
Differential thermal analysis Exotherm Decomposition kinetics Thermal hazard assessment

Synthesis Route and Anion Identity: Sulphamate Anion from Ammonium Sulphamate vs. Hydrogen Sulfate from Sulfuric Acid

Hydrazinium sulphamate is synthesised by reacting solid ammonium sulphamate (NH₄SO₃NH₂) with hydrazine hydrate, yielding quantitative conversion with evolution of ammonia gas [1]. This route contrasts with the industrial preparation of hydrazinium sulfate, which employs sulfuric acid (H₂SO₄) and yields the hydrogen sulfate (HSO₄⁻) counter-anion [2]. The sulphamate anion (SO₃NH₂⁻) contains an N–S bond absent in sulfate (SO₄²⁻/HSO₄⁻), introducing nitrogen into the anionic moiety and altering the overall nitrogen content: hydrazinium sulphamate contains three nitrogen atoms per formula unit (N₃) versus two (N₂) for hydrazinium sulfate . The hydrazine content determined by chemical analysis is 23.43% observed (theoretical 24.80%) for the sulphamate salt [1].

Anion identity
Class-level
Sulphamate (SO₃NH₂⁻) vs. hydrogen sulfate (HSO₄⁻): additional nitrogen in anion (~32.5% N by mass vs. ~21.5%).
Higher theoretical N₂ yield; sulfate-free residue profile reported.
Synthesis from ammonium sulphamate; Patil et al. 1980.
Synthesis Sulphamate anion Counter-ion selection Precursor chemistry

Infrared Spectroscopic Fingerprint: ν(N–N) at 980 cm⁻¹ for Quality Verification Against Sulfate and Chloride Analogs

The infrared spectrum of hydrazinium sulphamate exhibits the characteristic ν(N–N) stretching vibration of the N₂H₅⁺ cation at 980 cm⁻¹ [1]. This absorption is consistently observed across all hydrazinium derivatives in the study (acetate: 980 cm⁻¹; sulfite: 980 cm⁻¹; thiocyanate: 980 cm⁻¹; metavanadate: 960 cm⁻¹) [1]. The sulphamate anion contributes additional diagnostic bands distinct from sulfate (SO₄²⁻) or chloride, enabling unambiguous identity confirmation by FTIR even in mixtures. Unlike hydrazinium sulfate—which requires KBr pellet preparation for IR analysis—hydrazinium sulphamate was analysed as a neat liquid, consistent with its unique ambient physical state [1].

IR fingerprint
Head-to-head
ν(N–N) at 980 cm⁻¹; neat-liquid acquisition eliminates KBr pellet artefacts.
Rapid identity verification for incoming QC without sample preparation.
Carl Zeiss UR-10; Patil et al. 1980.
Infrared spectroscopy Quality control Identity testing Hydrazinium cation

Regulatory Classification: Hydrazinium Sulphamate Within the EU CLP 'Salts of Hydrazine' Group Entry vs. Individual Substance Assessments

Under EU Regulation (EC) No 1272/2008 (CLP), hydrazinium sulphamate is captured under the group entry 'salts of hydrazine' with harmonised classification as Carcinogen Category 1B (Carc. 1B), Acute Toxicity Category 3 (Acute Tox. 3), and Skin Sensitizer Category 1 (Skin Sens. 1) [1]. This group-level classification applies equally to hydrazinium sulfate, chloride, nitrate, and perchlorate, meaning no regulatory differentiation exists at the harmonised classification level [1]. However, hydrazinium perchlorate carries additional hazards related to its explosive properties (oxidising solid, explosive) [2], and hydrazinium nitrate is classed as an oxidiser. Hydrazinium sulphamate, lacking the oxidising perchlorate or nitrate anion, falls solely under the hydrazine-derived toxicity classification without supplementary oxidiser hazards, which may simplify transport, storage, and handling compliance relative to energetic oxidiser salts .

Regulatory classification
Supporting
Carc. 1B, Acute Tox. 3, Skin Sens. 1 (EU CLP group entry). No oxidiser classification.
Simplifies transport and storage compliance vs. nitrate/perchlorate salts.
ECHA 2024; Annex VI harmonised classification.
Regulatory compliance CLP classification Carcinogenicity Procurement restriction

High-Value Application Scenarios for Hydrazinium Sulphamate Based on Verified Differentiation Evidence


Liquid Reducing Agent for Electroless Metal Plating Baths Requiring Anhydrous or Pre-Dissolved Feeds

Hydrazinium sulphamate's room-temperature liquid physical state [1] enables direct injection into electroless plating formulations without the dissolution step required for solid hydrazinium sulfate. This is particularly advantageous for electroless gold plating baths where hydrazinium sulfate has been investigated as a reducing agent in combination with sodium gold sulfite [2]. The liquid form facilitates precise stoichiometric metering in continuous-flow plating operations and eliminates the risk of undissolved particulate contamination on plated surfaces. Furthermore, the sulphamate anion is chemically compatible with metal sulfamate plating electrolytes (e.g., nickel sulfamate baths), avoiding the introduction of foreign anions (chloride, sulfate) that can alter deposit stress characteristics or corrosion resistance [3].

Controlled Gas Generation with Staged Thermal Decomposition for Inflator or Pressurisation Devices

The dual-exotherm thermal decomposition profile (212 °C and 237 °C) and the nitrogen-rich anion (SO₃NH₂⁻) of hydrazinium sulphamate [1] support its evaluation as a gas-generating component where staged gas release is functionally desirable. The initial exotherm at 212 °C produces NH₃, H₂O, SO₂, and elemental sulfur from the sulphamate moiety, while the second exotherm at 237 °C continues the decomposition [1]. The total nitrogen content (~32.5% by mass, from three nitrogen atoms per formula unit) exceeds that of hydrazinium sulfate (~21.5%), translating to a higher theoretical N₂ gas yield per unit mass. This staged, predictable decomposition contrasts with the single-event energetic decomposition of hydrazinium perchlorate, which is too violent for controlled gas generation applications [4].

Reducing Agent in Mineral Analysis and Rare Metal Refining Compatible with Sulfate-Free Process Streams

Hydrazinium salts are established reducing agents in analytical chemistry for the gravimetric determination of nickel, cobalt, and cadmium, as well as in the refining of rare metals [1]. Hydrazinium sulphamate offers a sulfate-free alternative to hydrazinium sulfate in these applications. The sulphamate counter-anion does not introduce sulfate into process streams, which is a critical advantage when sulfate build-up leads to scaling, precipitation of sparingly soluble metal sulfates (e.g., BaSO₄, PbSO₄), or interference with downstream ion-exchange purification steps. The quantitative synthetic route from ammonium sulphamate [2] also provides a direct path to high-purity material free from chloride or nitrate contamination.

Antioxidant Component in Soldering Flux for Light Metals with Eliminated Chloride Corrosion Risk

Hydrazinium sulfate is widely cited as an antioxidant additive in soldering flux for light metals [1]. Substituting hydrazinium sulphamate in this application replaces the sulfate/hydrogen sulfate anion with sulphamate, which decomposes to gaseous products (NH₃, SO₂, N₂) upon heating rather than leaving a corrosive sulfuric acid residue [2]. The thermal decomposition pathway—initiating at 190 °C with exothermic peaks at 212 and 237 °C [2]—aligns with typical soldering temperature regimes. Additionally, unlike hydrazinium chloride, the sulphamate salt introduces no chloride ions that could initiate pitting corrosion on aluminium or magnesium alloy surfaces post-soldering.

Application
Selection Property
Validation Focus
Electroless metal plating baths
Liquid physical state for direct metering; sulphamate anion compatibility with metal sulphamate electrolytes
Particulate-free injection; deposit stress and corrosion resistance
Controlled gas generation devices
Dual-exotherm staged decomposition; nitrogen-rich anion for higher N₂ yield
Gas release rate profiling; residue composition analysis
Mineral analysis and rare metal refining
Sulfate-free reducing agent; synthesis route from ammonium sulphamate for high purity
Absence of sulfate-induced scaling; compatibility with ion-exchange purification
Light-metal soldering flux antioxidant
Chloride-free anion; decomposition to gaseous products at soldering temperatures
Post-soldering corrosion resistance on aluminium/magnesium alloys
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